Pityriarubin A

Description

Pityriarubin A is an indole-derived pigment produced by the yeast Candida glabrata under specific growth conditions. It is biosynthesized when L-tryptophan is provided as the sole nitrogen source, alongside other indole alkaloids such as pityriacitrin, malasseziaindole, and pityriaanhydride . Structurally, it belongs to a class of tryptophan metabolites characterized by complex aromatic systems, which are typically associated with bioactivity in fungal pathogens like Malassezia furfur.

The compound was first isolated and characterized in a 2007 study, where researchers cultured 30 strains of C. glabrata and identified this compound using advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and hydrogen-1 nuclear magnetic resonance (<sup>1</sup>H-NMR) . Its discovery in C. glabrata (an ascomycete) challenged the prior assumption that such pigments were exclusive to Malassezia species (basidiomycetes), suggesting an ancient evolutionary origin for these biochemical pathways .

For example, it was identified as a candidate inhibitor of SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication, with a binding energy (K1) of 0.64 µM . This positions it as a natural product of interest in antiviral drug discovery.

Properties

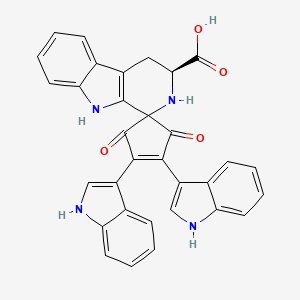

Molecular Formula |

C32H22N4O4 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(3S)-1',2'-bis(1H-indol-3-yl)-3',5'-dioxospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-cyclopentene]-3-carboxylic acid |

InChI |

InChI=1S/C32H22N4O4/c37-29-26(20-14-33-22-10-4-1-8-17(20)22)27(21-15-34-23-11-5-2-9-18(21)23)30(38)32(29)28-19(13-25(36-32)31(39)40)16-7-3-6-12-24(16)35-28/h1-12,14-15,25,33-36H,13H2,(H,39,40)/t25-/m0/s1 |

InChI Key |

MTYFENJTEZHZIP-VWLOTQADSA-N |

Isomeric SMILES |

C1[C@H](NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O |

Canonical SMILES |

C1C(NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O |

Synonyms |

pityriarubin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Pityriarubin A shares structural and functional similarities with other indole-based metabolites and natural products. Below, we compare its properties to three categories of analogs: structural analogs (similar indole derivatives), functional analogs (compounds with overlapping bioactivity), and evolutionarily related pigments .

Structural Analogs

Indole pigments derived from tryptophan metabolism exhibit core structural similarities but differ in substituents and ring systems, which influence their physicochemical and biological properties.

Key Observations :

Functional Analogs

For example:

Key Observations :

- Structural differences (e.g., polycyclic vs. linear systems) may explain variations in binding modes (competitive vs. allosteric).

Q & A

Q. What ethical and logistical considerations apply to human cell-based studies of this compound?

- Methodological Answer : Adhere to IRB protocols for primary cell use (e.g., informed consent for donor samples). Include viability controls (e.g., Annexin V/PI staining) and validate non-toxic doses via preclinical models. Document methodologies in line with CONSORT guidelines for translational relevance .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols in supplementary materials, including exact masses, solvent ratios, and reaction times. Use IUPAC nomenclature and report yields as molar percentages. Reference commercial sources for reagents (e.g., Sigma-Aldlotch catalog numbers) .

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Synthesize analogues with systematic modifications (e.g., hydroxyl group methylation) and test bioactivity in parallel. Use principal component analysis (PCA) to correlate structural features with activity. Publish synthetic routes and spectral data in open-access journals to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.